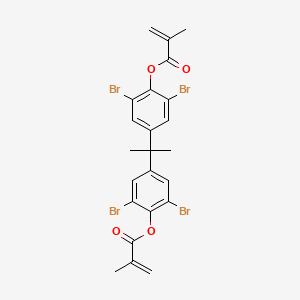

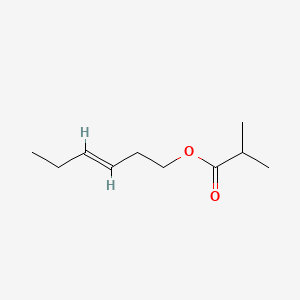

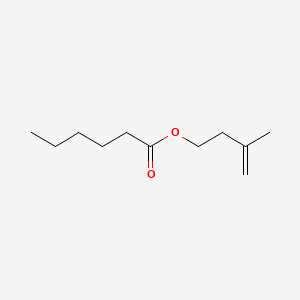

![molecular formula C10H15NO B1623958 [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime CAS No. 2051-55-0](/img/structure/B1623958.png)

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

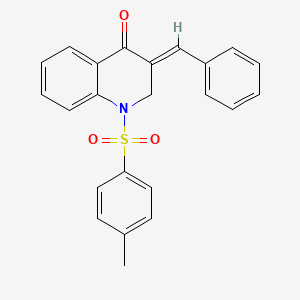

[S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.2322 . It is also known by its CAS Registry Number, 2051-55-0 .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis

This compound has a boiling point of 279ºC at 760mmHg . The compound undergoes phase changes at certain temperatures. It has a fusion temperature of 365.10 K and an enthalpy of sublimation of 102 ± 5 kJ/mol at 334 K . The enthalpy of fusion is 17.020 kJ/mol at 365.1 K .Scientific Research Applications

Synthesis and Catalysis

- Oximes, including variants similar to S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, are essential in the synthesis of various compounds. For instance, oximes are crucial for producing ε-caprolactam, a monomer used in the nylon-6 industry. The research by Lorenzo, Romero, and Santos (2016) explored the oximation of cyclohexanone with hydroxylammonium sulfate, focusing on the effects of pH, reagent concentration, and temperature on the reaction rate, providing insights into the optimization of such processes (Lorenzo, Romero, & Santos, 2016).

Structural Analysis

- The study of the structure of salts of β-dione dioximes, including those related to the target compound, reveals insights into the enamine forms of oximes and their structural characteristics. Iwakura, Uno, and Haga (1970) performed an analysis that suggested the enamine structure based on NMR and IR spectra (Iwakura, Uno, & Haga, 1970).

Chemical Reactions and Properties

- Oximes undergo various chemical transformations, such as the Beckmann rearrangement, which is a pathway to industrially significant compounds like ε-caprolactam. Research on regioselective synthesis of E-oximes catalyzed by ferric chloride under solvent-free conditions by Eshghi and Hassankhani (2005) contributes to the understanding of oxime chemistry, highlighting efficient methods for oxime synthesis and isomer separation (Eshghi & Hassankhani, 2005).

Advanced Materials and Applications

- The nucleophilicity of oximes, including studies on their addition to nitrilium closo-decaborate clusters, illustrates their reactivity and potential in synthesizing novel organometallic compounds. Bolotin et al. (2016) explored the reactivity of various oximes with nitrilium closo-decaborate clusters, providing valuable data on the kinetics and mechanisms of these reactions (Bolotin et al., 2016).

Molecular Structure and Conformation

- The study on the conformational aspects of cyclohexanone oxime derivatives, such as S-(E)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime, contributes to understanding the structural preferences and stability of these compounds. For example, research on 3-hydroxyimino-1-methyl-5-phenylcyclohexane-1-carbonitrile by Thiruvalluvar et al. (2007) sheds light on the chair conformation of the cyclohexane ring and the orientation of substituents, which are stabilized by intermolecular and intramolecular interactions (Thiruvalluvar et al., 2007).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for [S-(E)]-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one oxime involves the conversion of 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Dissolve 2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-one in ethanol", "Add hydroxylamine hydrochloride and sodium hydroxide to the solution", "Heat the mixture to reflux for several hours", "Cool the mixture and extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the oxime product" ] } | |

| 2051-55-0 | |

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

N-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/t9-/m0/s1 |

InChI Key |

JOAADLZWSUDMHZ-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC[C@@H](CC1=NO)C(=C)C |

SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Canonical SMILES |

CC1=CCC(CC1=NO)C(=C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

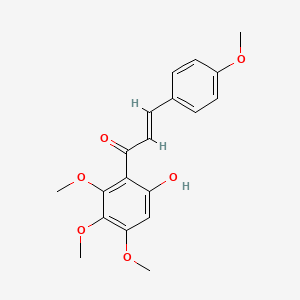

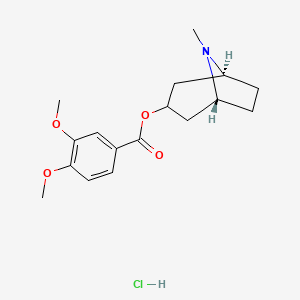

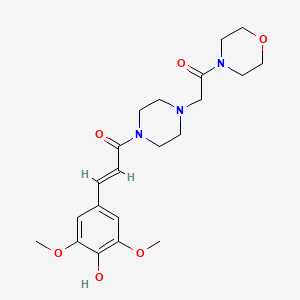

![Tetrapotassium;(4E)-4-[(Z)-3-[5-carboxylato-3-oxo-2-(4-sulfonatophenyl)-1H-pyrazol-4-yl]prop-2-enylidene]-5-oxo-1-(4-sulfonatophenyl)pyrazole-3-carboxylate](/img/structure/B1623895.png)